molecular formula C21H23FN2O2 B2365812 [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone CAS No. 956206-11-4

[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone

Cat. No.: B2365812
CAS No.: 956206-11-4
M. Wt: 354.425
InChI Key: KSKJZGHQPSBEKA-UHFFFAOYSA-N
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Description

[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone: is a synthetic organic compound that features a pyrazole ring substituted with a tert-butyl group and a naphthalene moiety linked via a fluoropropoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group. The naphthalene moiety is then attached via a fluoropropoxy linker. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the naphthalene moiety.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.

    Substitution: The fluoropropoxy chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    [1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl]pyridine: This compound shares the pyrazole core but differs in the substituents attached to the ring.

    [1-(tert-butyl)-1H-pyrazol-4-yl]benzene: Similar in having a tert-butyl group on the pyrazole ring, but with a benzene moiety instead of a naphthalene.

Uniqueness: The presence of the fluoropropoxy chain and the naphthalene moiety in [1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone distinguishes it from other similar compounds

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[1-(3-fluoropropoxy)naphthalen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-21(2,3)24-14-16(13-23-24)19(25)18-10-9-15-7-4-5-8-17(15)20(18)26-12-6-11-22/h4-5,7-10,13-14H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKJZGHQPSBEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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